

Technical Guide: Solubility and Stability of Fibroflapon in Dimethyl Sulfoxide (DMSO)

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Compound of Interest

Compound Name: *Fibroflapon*

Cat. No.: *B607447*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility and stability of **Fibroflapon** in Dimethyl Sulfoxide (DMSO), a common solvent used in preclinical and research settings.

Fibroflapon (also known as AM-803 or GSK2190915) is a potent, orally bioavailable inhibitor of the 5-lipoxygenase-activating protein (FLAP).^{[1][2][3]} Understanding its behavior in DMSO is critical for the design and execution of accurate and reproducible in vitro and in vivo studies. This document outlines quantitative solubility data, recommended storage conditions, detailed experimental protocols, and the relevant biological pathway.

Solubility of Fibroflapon in DMSO

Fibroflapon is soluble in DMSO but not in water.^[1] The solubility can be influenced by the form of the compound (free acid vs. sodium salt) and the handling of the solvent. Notably, hygroscopic DMSO (DMSO that has absorbed moisture) can significantly reduce the solubility of the compound; therefore, the use of newly opened, anhydrous DMSO is strongly recommended.^{[2][3]}

The following table summarizes the reported solubility data for **Fibroflapon** and its sodium salt in DMSO.

Compound Form	Concentration (mg/mL)	Molar Concentration (mM)	Solvent	Conditions & Notes
Fiboflapon	50 mg/mL	78.39 mM	DMSO	Requires sonication to achieve dissolution. [3] [4]
Fiboflapon Sodium	100 mg/mL	151.56 mM	DMSO	Requires sonication to achieve dissolution. [2] [5]

Note: The molecular weight of **Fiboflapon** is 637.83 g/mol [\[3\]](#) The molecular weight of **Fiboflapon** sodium is approximately 659.81 g/mol .

Stability and Storage of Fiboflapon Solutions

Proper storage of **Fiboflapon**, both in solid form and as a DMSO stock solution, is crucial to prevent degradation and ensure the integrity of experimental results.

Solid Compound Storage

For the solid (powder) form of **Fiboflapon**, the following storage conditions are recommended:

Form	Temperature	Duration	Conditions
Solid	-20°C	3 years	Long-term storage. [3]
Solid	4°C	2 years	Intermediate-term storage. [3]
Solid	0 - 4°C	Days to weeks	Short-term storage. [1]

General recommendations include storing the compound in a dry, dark place.[\[1\]](#) If stored properly, the shelf life can exceed two years.[\[1\]](#)

DMSO Stock Solution Storage

Once dissolved in DMSO, the stability of **Fiboflapon** is dependent on the storage temperature. The following table outlines the recommended storage for DMSO stock solutions.

Compound Form	Storage Temperature	Stability Period	Notes
Fiboflapon in DMSO	-80°C	2 years	Recommended for long-term storage.[3]
Fiboflapon in DMSO	-20°C	1 year	Suitable for shorter-term storage.[3]
Fiboflapon Sodium in DMSO	-80°C	6 months	Store sealed and away from moisture. [2]
Fiboflapon Sodium in DMSO	-20°C	1 month	Store sealed and away from moisture. [2]

Experimental Protocols

This section provides detailed methodologies for the preparation of **Fiboflapon** stock solutions and a general protocol for assessing its stability in DMSO.

Protocol for Preparation of a High-Concentration Stock Solution

This protocol describes the steps to prepare a 50 mg/mL stock solution of **Fiboflapon** in DMSO.

Materials:

- **Fiboflapon** powder
- Anhydrous, newly opened DMSO

- Sterile, conical-bottom polypropylene or glass vial
- Calibrated analytical balance
- Bath sonicator

Procedure:

- **Weighing:** Accurately weigh the desired amount of **Fiboflapon** powder using an analytical balance and transfer it to a sterile vial. For example, to prepare 1 mL of a 50 mg/mL solution, weigh 50 mg of **Fiboflapon**.
- **Solvent Addition:** Add the calculated volume of anhydrous DMSO to the vial. For the example above, add 1 mL of DMSO.
- **Dissolution:** Vortex the mixture briefly. To ensure complete dissolution, place the vial in a bath sonicator. Sonicate the solution until all solid particles have dissolved and the solution is clear.^[3] Intermittent vortexing may aid the process.
- **Storage:** Once fully dissolved, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to one year or at -80°C for up to two years.^[3]

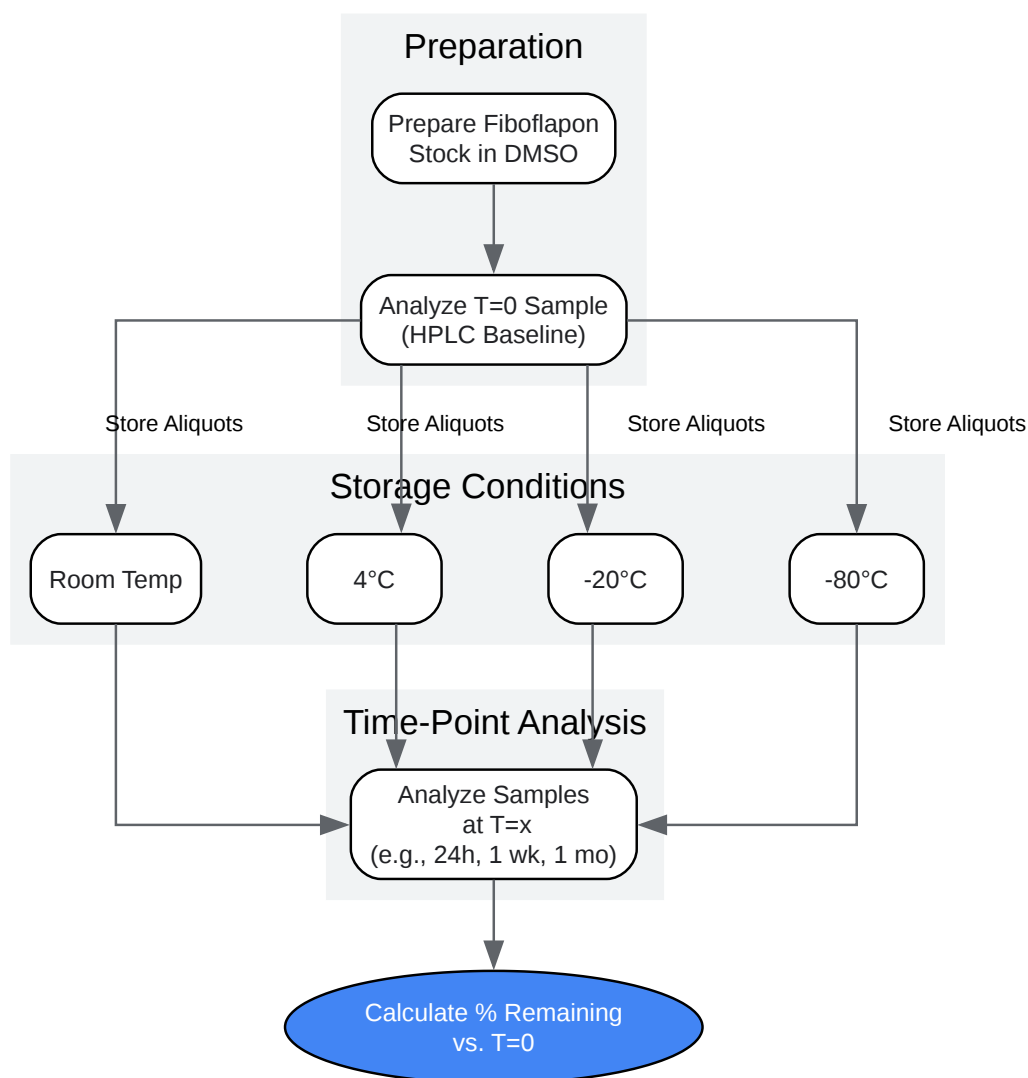
General Protocol for Assessing Chemical Stability in DMSO

This protocol outlines a general workflow for determining the stability of **Fiboflapon** in DMSO over time using High-Performance Liquid Chromatography (HPLC) or a similar analytical technique.

Workflow:

- Prepare a fresh stock solution of **Fiboflapon** in DMSO at a known concentration (e.g., 10 mM).
- Establish a baseline (T=0): Immediately analyze an aliquot of the fresh stock solution via a validated HPLC method to determine the initial peak area or concentration of **Fiboflapon**.

- Store aliquots of the stock solution under various temperature conditions (e.g., Room Temperature, 4°C, -20°C, -80°C).
- Analyze at subsequent time points: At predetermined intervals (e.g., 24 hours, 48 hours, 1 week, 1 month, 3 months), retrieve an aliquot from each storage condition.
- Quantify the remaining compound: Analyze the samples by HPLC. The stability is determined by comparing the peak area of **Fiboflapon** at each time point to the T=0 baseline. A decrease in the peak area suggests degradation. The appearance of new peaks may indicate the formation of degradation products.
- Data Analysis: Calculate the percentage of the initial **Fiboflapon** remaining at each time point and for each storage condition.



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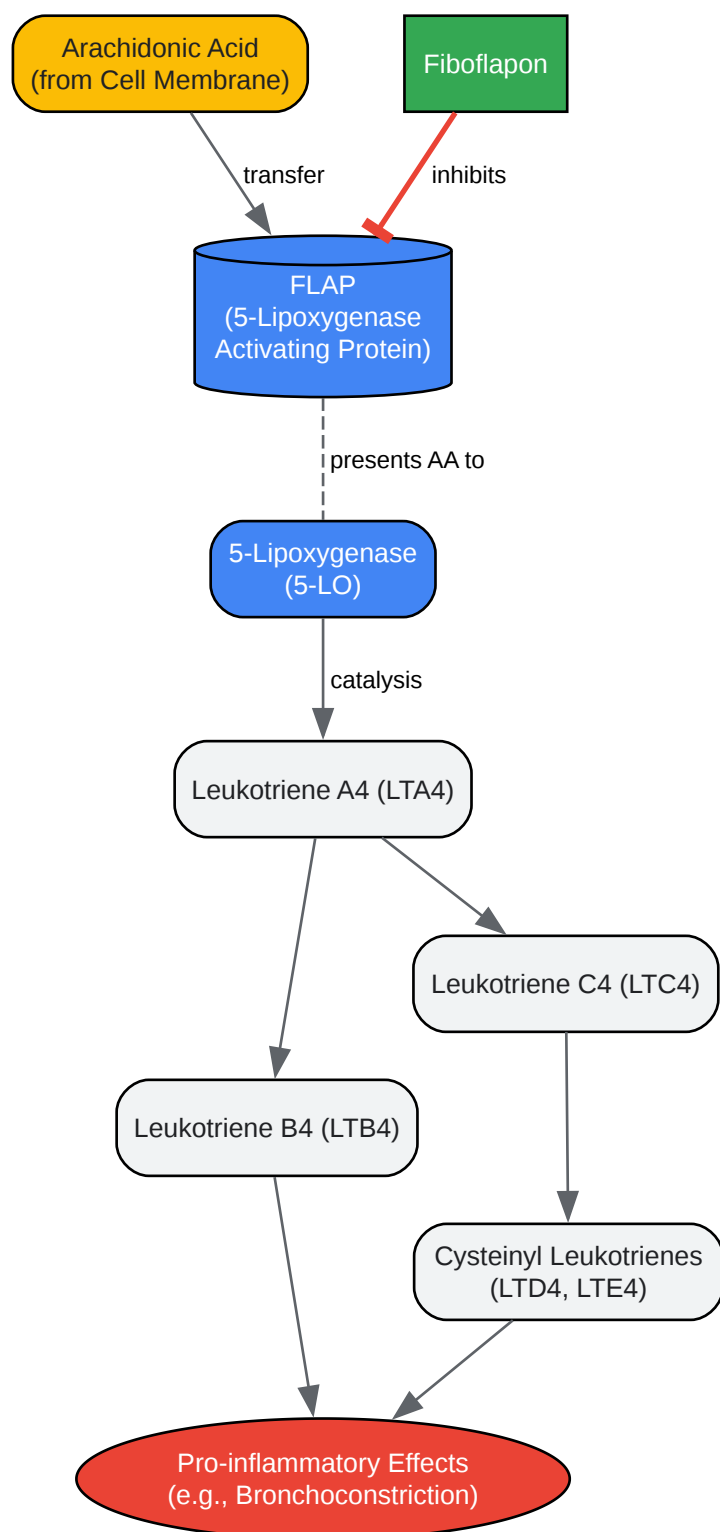
Workflow for assessing the chemical stability of **Fibroflapon** in DMSO.

Mechanism of Action and Signaling Pathway

Fibroflapon exerts its therapeutic effect by inhibiting the 5-lipoxygenase-activating protein (FLAP).[6][7] FLAP is a crucial membrane-bound protein that facilitates the transfer of arachidonic acid to the enzyme 5-lipoxygenase (5-LO).[6][8] This is an early and rate-limiting

step in the biosynthesis of leukotrienes, which are potent pro-inflammatory mediators implicated in conditions such as asthma.[6][8] By binding to FLAP, **Fiboflapon** prevents the production of all leukotrienes, thereby reducing inflammation.[6]

The diagram below illustrates the leukotriene synthesis pathway and the inhibitory action of **Fiboflapon**.



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